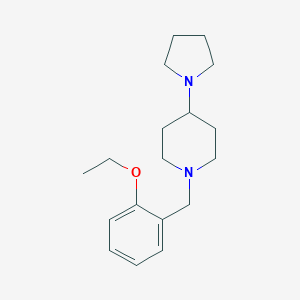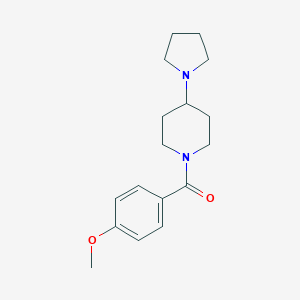![molecular formula C20H29N3 B247043 3-{[4-(azepan-1-yl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B247043.png)
3-{[4-(azepan-1-yl)piperidin-1-yl]methyl}-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-(azepan-1-yl)piperidin-1-yl]methyl}-1H-indole, commonly known as APPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. APPI is a heterocyclic compound that contains a piperidine and an indole ring. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Mecanismo De Acción
The mechanism of action of APPI is not fully understood, but it has been suggested that the compound exerts its antitumor activity by inducing apoptosis in cancer cells. APPI has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
APPI has been found to exhibit various biochemical and physiological effects. The compound has been shown to induce DNA damage and inhibit cell proliferation in cancer cells. APPI has also been found to inhibit the activity of certain enzymes, which may have implications for the treatment of diseases such as Alzheimer's and Parkinson's. Furthermore, APPI has been shown to exhibit fluorescent properties, which may have potential applications in imaging and sensing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of APPI is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. The compound's fluorescent properties also make it a useful tool for imaging and sensing applications. However, one of the limitations of APPI is its relatively complex synthesis, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of APPI. One area of research is the development of new synthetic methods for the compound, which may improve its yield and simplify its synthesis. Another direction is the investigation of APPI's potential as a building block for the synthesis of new materials with unique properties. Furthermore, the compound's potential as a fluorescent probe for the detection of metal ions could be further explored. Finally, the mechanism of action of APPI could be studied in more detail to better understand its antitumor activity and potential therapeutic applications.
Conclusion:
In conclusion, APPI is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. APPI has been found to exhibit potent antitumor activity, inhibit the activity of certain enzymes, and exhibit fluorescent properties. While the compound's complex synthesis may limit its use in certain applications, there are several future directions for the study of APPI, including the development of new synthetic methods and the investigation of its potential as a building block for the synthesis of new materials.
Métodos De Síntesis
APPI can be synthesized using various methods, including the reaction of 4-(azepan-1-yl)piperidine with indole-3-carboxaldehyde in the presence of a catalyst. Another method involves the reaction of 4-(azepan-1-yl)piperidine with 2-(bromomethyl)-1H-indole in the presence of a base. The synthesis of APPI has also been achieved using palladium-catalyzed C-H functionalization of indole derivatives.
Aplicaciones Científicas De Investigación
APPI has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. The compound has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Furthermore, APPI has been investigated for its potential use as a building block for the synthesis of new materials.
Propiedades
Nombre del producto |
3-{[4-(azepan-1-yl)piperidin-1-yl]methyl}-1H-indole |
|---|---|
Fórmula molecular |
C20H29N3 |
Peso molecular |
311.5 g/mol |
Nombre IUPAC |
3-[[4-(azepan-1-yl)piperidin-1-yl]methyl]-1H-indole |
InChI |
InChI=1S/C20H29N3/c1-2-6-12-23(11-5-1)18-9-13-22(14-10-18)16-17-15-21-20-8-4-3-7-19(17)20/h3-4,7-8,15,18,21H,1-2,5-6,9-14,16H2 |
Clave InChI |
WTPXAIMFGSXGIL-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CNC4=CC=CC=C43 |
SMILES canónico |
C1CCCN(CC1)C2CCN(CC2)CC3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(Pyrrolidin-1-yl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B246966.png)

![3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B246968.png)




![(4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B246977.png)

![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-phenylethanone](/img/structure/B246979.png)
![2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B246982.png)